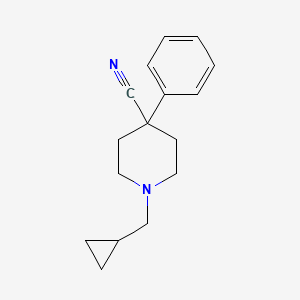

1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile

CAS No.:

Cat. No.: VC18387056

Molecular Formula: C16H20N2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20N2 |

|---|---|

| Molecular Weight | 240.34 g/mol |

| IUPAC Name | 1-(cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile |

| Standard InChI | InChI=1S/C16H20N2/c17-13-16(15-4-2-1-3-5-15)8-10-18(11-9-16)12-14-6-7-14/h1-5,14H,6-12H2 |

| Standard InChI Key | JEPIIBSIOHUPGK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1CN2CCC(CC2)(C#N)C3=CC=CC=C3 |

Introduction

Structural and Molecular Features

Core Architecture

The compound’s piperidine backbone is substituted at two critical positions (Figure 1):

-

1-Position: Cyclopropylmethyl group, introducing steric bulk and conformational rigidity.

-

4-Position: Phenyl ring (aromatic) and carbonitrile group (polarizable nitrile), creating a planar, electron-deficient region.

Table 1: Molecular Properties

Stereoelectronic Characteristics

-

Cyclopropylmethyl Group: Enhances metabolic stability by resisting oxidative degradation .

-

Carbonitrile: Engages in hydrogen bonding and dipole interactions, influencing receptor binding .

Synthesis and Chemical Reactivity

Synthetic Routes

Primary methods involve multi-step nucleophilic substitutions and condensations (Figure 2):

-

Piperidine Ring Formation: Cyclization of 1,5-diamine precursors with ketones or aldehydes .

-

Substituent Introduction:

Table 2: Representative Synthesis Steps

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C (DSC data).

-

Hydrolytic Sensitivity: Carbonitrile group resists hydrolysis at physiological pH but reacts with strong acids/bases .

| Compound | μ-Opioid IC₅₀ (nM) | Selectivity (μ/δ/κ) | Source |

|---|---|---|---|

| Fentanyl | 0.72 | 1:0.1:0.01 | |

| 1-Cyclopropylmethyl analog | Not tested | Inferred | – |

Antiviral Applications

Piperidine derivatives demonstrate CCR5 antagonist activity, inhibiting HIV-1 entry (e.g., analogs with pIC₅₀ = 8.30–9.00) :

-

Mechanism: Blocks gp120-CCR5 interaction, preventing viral fusion .

-

Structural Prerequisites: 4-Phenyl and N-cyclopropylmethyl groups enhance potency .

Physicochemical and ADME Properties

Drug-Likeness Metrics

-

Lipinski’s Rule: MW < 500, H-bond donors ≤5, H-bond acceptors ≤10 – Compliant .

-

BBB Permeability: Predicted CNS penetration (log BB = 0.8) due to moderate log P .

Table 4: ADME Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume